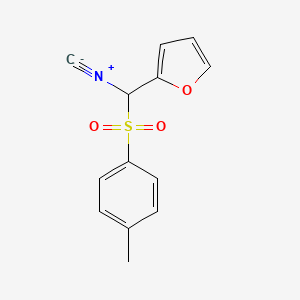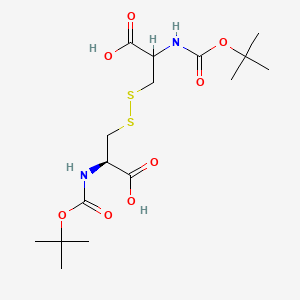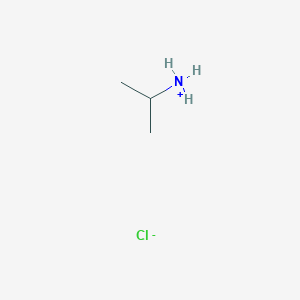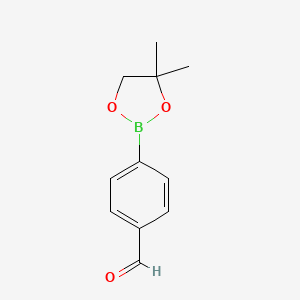
Diethyloxalacetate sodium
Descripción general
Descripción
Diethyloxalacetate sodium is a useful research compound. Its molecular formula is C8H10Na2O5 and its molecular weight is 232.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyloxalacetate sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyloxalacetate sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Preparation of Oxaloacetic Acid : Diethyloxalacetate sodium is used in the preparation of oxaloacetic acid. This process involves the addition of sodium diethyloxalacetate to disodium ethylenediaminetetraacetate (Na2-EDTA), followed by several steps leading to the crystallization of oxalacetic acid. The assay of oxaloacetic acid is complex due to its rapid decomposition rate (Bessman, 1957).
Synthesis of Organic Compounds : Sodium diethyl oxalacetate is used in the synthesis of 1-Phenyl-3-carbethoxy-5-pyrazolone. This process involves the Claisen condensation of diethyl oxalate with ethyl acetate, followed by reactions with phenyl hydrazine (Yang Gui-qiu, 2008); (Yuhe Xiu, 2002).
Use in Dye-Sensitized Solar Cells : Diethyl oxalate, a related compound, has been applied as an efficient additive in dye-sensitized solar cells. It shows significant improvement in conversion efficiency due to its interaction with redox species in the electrolyte (Malihe Afrooz & H. Dehghani, 2015).
Miscellaneous Applications
Potential in Pharmacology : Sodium phenylacetate, a compound with a similar sodium salt structure to diethyloxalacetate sodium, exhibits tumor cell differentiation properties. Its effects include inducing growth arrest and differentiation in leukemia cells and adipocyte conversion in mesenchymal cultures, suggesting the potential pharmacological relevance of related sodium salt compounds (Samid, Shack, & Sherman, 1992).
Analytical Methods : Diethyl oxalate, closely related to diethyloxalacetate sodium, has been used in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to measure various metabolites and compounds in human plasma (Yan, Henderson, James, & Stacpoole, 1997).
Propiedades
IUPAC Name |
disodium;2,2-diethyl-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.2Na/c1-3-8(4-2,7(12)13)5(9)6(10)11;;/h3-4H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFCNBSPGKNSBX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyloxalacetate sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)




![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B7854126.png)
![(3aR)-8,8-dimethylhexahydro-2H-3a,6-methanobenzo[d]isothiazole1,1-dioxide](/img/structure/B7854130.png)






